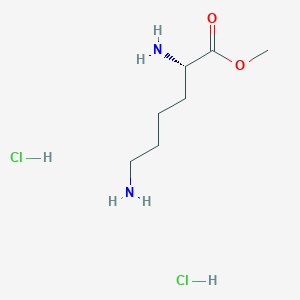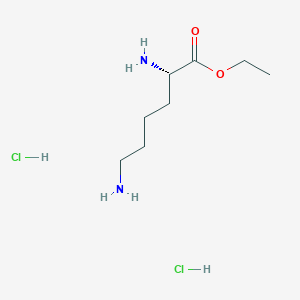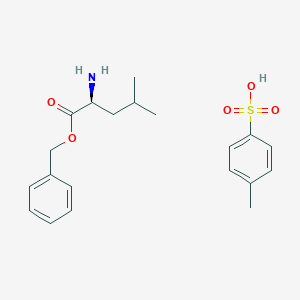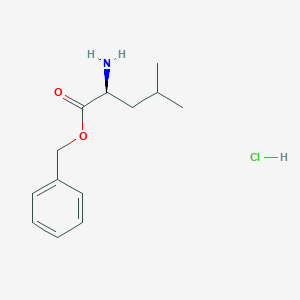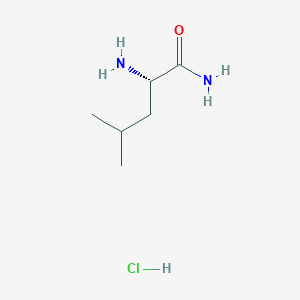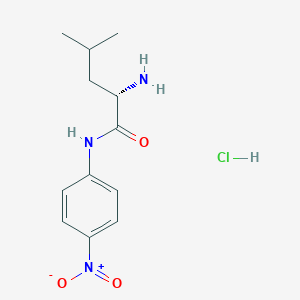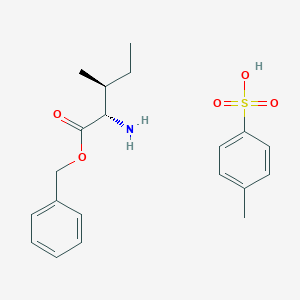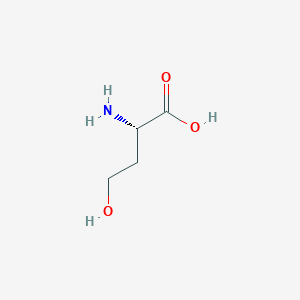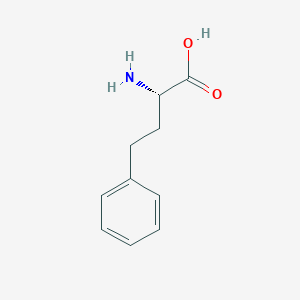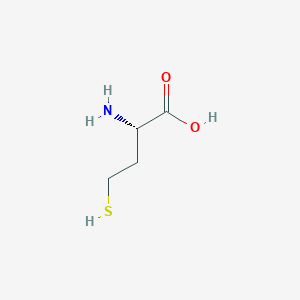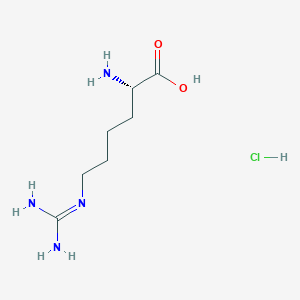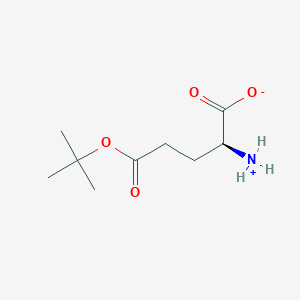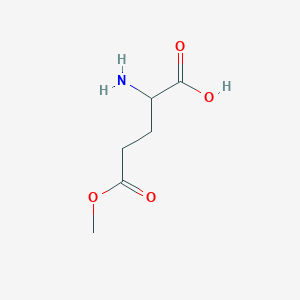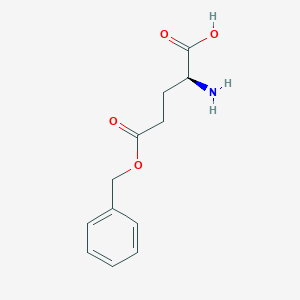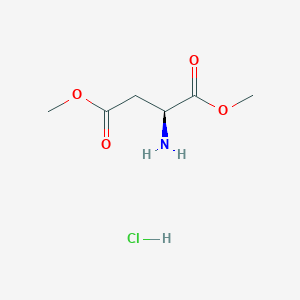
Dimethyl L-aspartate hydrochloride
Übersicht
Beschreibung
Dimethyl L-aspartate hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 . It is a white to off-white crystalline powder . It has been used in the synthesis of enzyme and pH dual responsive L-amino acid based biodegradable polymer nanocarrier that can be used for multidrug delivery to cancer cells .
Molecular Structure Analysis
The molecular structure of Dimethyl L-aspartate hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . Its average mass is 197.617 Da and its monoisotopic mass is 197.045486 Da .Physical And Chemical Properties Analysis
Dimethyl L-aspartate hydrochloride is a white to off-white crystalline powder . It is soluble in water and methanol . The melting point is between 115-117 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Dimethyl L-aspartate hydrochloride is synthesized through specific chemical processes, such as esterification reactions, indicating its importance in organic chemistry and synthesis of complex molecules (Wang Ying-chun, 2011).
Modification of Starch and Polymer Science : It is used to modify starch, introducing new functional groups, which is crucial in the development of novel natural hydrogels with applications in drug delivery systems (M. Vakili, Nahid Rahneshin, 2013).
Biomedical Applications
Enzyme Inhibition Studies : Some derivatives of Dimethyl L-aspartate hydrochloride, like aspartic-β-semialdehyde, have been studied for their potential as enzyme inhibitors, which could have implications in treatments of certain diseases (J. O. Westerik, R. Wolfenden, 1974).
Antitumor Drug Delivery : Dimethyl L-aspartate hydrochloride, in its modified form, has been explored for loading and releasing antitumor drugs, highlighting its potential in cancer therapy (Huaxi Xiao et al., 2016).
Neurochemistry : Studies on N-acetylaspartate biosynthesis enzymes involve derivatives of L-aspartate, suggesting its importance in understanding neuronal biochemistry (C. N. Madhavarao et al., 2003).
Material Science and Biochemistry
Preparation of Hydrogels : Research on chemically cross-linked poly(aspartic acid) hydrogels, involving derivatives of L-aspartate, indicates its role in developing materials with biomedical applications (B. Gyarmati et al., 2015).
Protein-Solvent Interactions : Studies on the interactions between proteins and solvents involve compounds like potassium aspartate, which is related to L-aspartate, highlighting its relevance in understanding protein chemistry (Y. Kita et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl (2S)-2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl L-aspartate hydrochloride | |
CAS RN |
32213-95-9 | |
| Record name | L-Aspartic acid, 1,4-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32213-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl L-aspartate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



